![molecular formula C16H13BrCl3N3OS B3824197 N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B3824197.png)
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide
Descripción general
Descripción
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is commonly referred to as TCB or TCB-Br and has been the subject of numerous studies investigating its mechanism of action and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of TCB-Br is not fully understood, but it is believed to work by inhibiting the NF-κB pathway, which is a key regulator of inflammation and immune response. TCB-Br has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
Studies have shown that TCB-Br can reduce inflammation and immune response in animal models of autoimmune diseases. It has also been shown to inhibit cancer cell proliferation and reduce viral replication in vitro. TCB-Br has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TCB-Br is its potential as a therapeutic agent for a wide range of diseases. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
Future research on TCB-Br could focus on elucidating its mechanism of action and identifying potential new therapeutic applications. Studies could also investigate the use of TCB-Br in combination with other drugs to enhance its efficacy. Additionally, further research could explore the potential use of TCB-Br in targeted drug delivery systems.
Aplicaciones Científicas De Investigación
TCB-Br has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also investigated its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl3N3OS/c17-11-8-6-10(7-9-11)13(24)22-14(16(18,19)20)23-15(25)21-12-4-2-1-3-5-12/h1-9,14H,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBODUGHKCJYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



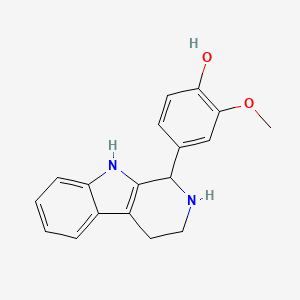

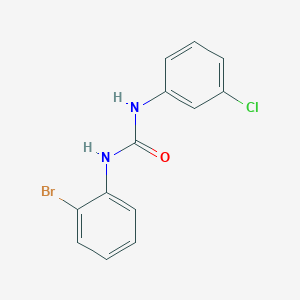
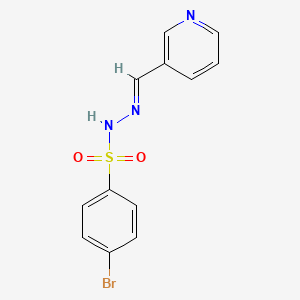
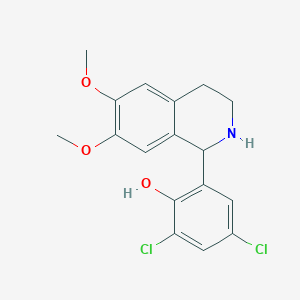
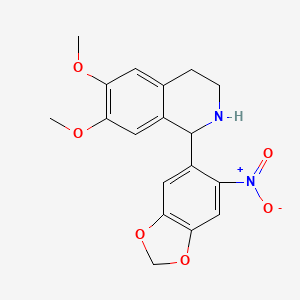
![2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3824174.png)

![2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B3824183.png)
![4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine](/img/structure/B3824185.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)
![ethyl hydrogen [2-(benzylamino)ethyl]phosphonate](/img/structure/B3824192.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824200.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3824207.png)